molecular formula C13H16O5 B11708919 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde

2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde

Cat. No.: B11708919
M. Wt: 252.26 g/mol
InChI Key: HSVRXUOTAHPEFF-UHFFFAOYSA-N
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Description

2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde is a complex organic compound with the molecular formula C₁₂H₁₆O₄ It is a derivative of benzotetraoxacyclododecine, a type of crown ether known for its ability to form stable complexes with various cations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzene derivatives with ethylene glycol in the presence of a strong acid catalyst to form the tetraoxacyclododecine ring. Subsequent hydrogenation and formylation steps yield the desired carbaldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the aldehyde group under mild conditions.

Major Products Formed

    Oxidation: 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylic acid.

    Reduction: 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Investigated for its potential as a molecular probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde involves its ability to form stable complexes with metal ions. The crown ether structure allows it to encapsulate cations, facilitating their transport and stabilization. This property is particularly useful in catalysis and ion-selective sensors. The aldehyde group can also participate in various chemical reactions, further expanding its utility in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Benzo-12-crown-4: A similar crown ether with a slightly different ring size and no aldehyde group.

    2,3-Benzo-1,4,7,10-tetraoxacyclododecane: Another crown ether with a similar structure but lacking the aldehyde functionality.

Uniqueness

2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde is unique due to the presence of the aldehyde group, which imparts additional reactivity and potential applications. Its ability to form stable complexes with metal ions, combined with the reactivity of the aldehyde group, makes it a versatile compound in various fields of research.

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carbaldehyde

InChI

InChI=1S/C13H16O5/c14-10-11-1-2-12-13(9-11)18-8-6-16-4-3-15-5-7-17-12/h1-2,9-10H,3-8H2

InChI Key

HSVRXUOTAHPEFF-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=C(C=CC(=C2)C=O)OCCO1

Origin of Product

United States

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